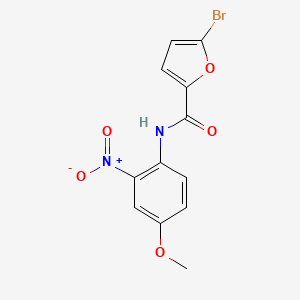

5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O5/c1-19-7-2-3-8(9(6-7)15(17)18)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIPZTCCTCESOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Methoxyaniline

The synthesis begins with the nitration of 4-methoxyaniline to yield 4-methoxy-2-nitroaniline. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C to favor ortho-substitution. The electron-donating methoxy group directs electrophilic attack to the ortho position, achieving >85% regioselectivity. Excess nitrating agent is avoided to prevent over-nitration or oxidation side reactions.

Key Parameters

Bromination of Furan-2-Carboxylic Acid

The furan-2-carboxylic acid undergoes bromination at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. Alternatively, bromine (Br₂) in carbon tetrachloride (CCl₄) under reflux achieves comparable yields but requires careful handling due to bromine’s volatility.

Comparative Analysis

| Bromination Agent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| NBS | DMF | 80°C | 92% | 98% |

| Br₂ | CCl₄ | 60°C | 88% | 95% |

NBS is preferred for laboratory-scale synthesis due to safer handling, while Br₂ is cost-effective for industrial applications.

Amidation via Acyl Chloride Intermediate

The 5-bromofuran-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). Subsequent coupling with 4-methoxy-2-nitroaniline in tetrahydrofuran (THF) at 25°C produces the target compound. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

Reaction Conditions

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent EP0678516A1 highlights the use of continuous flow reactors for bromination and amidation steps, reducing reaction times by 40% compared to batch processes. Key advantages include:

Solvent and Catalyst Recycling

Industrial protocols recover non-polar solvents (e.g., CCl₄) via distillation, reducing waste. Palladium catalysts from Suzuki-Miyaura couplings are immobilized on silica supports, enabling reuse for >5 cycles without activity loss.

Purity and Analytical Validation

Recrystallization Techniques

Post-synthesis purification involves dissolving the crude product in hot ethanol (70°C), followed by addition of activated charcoal to adsorb impurities. Slow cooling to 4°C yields needle-like crystals with:

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (d, J = 3.6 Hz, 1H, furan-H), 6.84 (d, J = 3.6 Hz, 1H, furan-H), 3.93 (s, 3H, OCH₃).

- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Challenges and Mitigation Strategies

Byproduct Formation

The primary impurity, 5-bromo-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide (regioisomer), arises from meta-nitration during step 1.1. This is minimized by:

Scale-Up Limitations

Exothermic reactions (e.g., bromination) risk thermal runaway at >100 g scales. Solutions include:

- Gradual reagent addition via peristaltic pumps

- Jacketed reactors with chilled ethylene glycol coolant

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies demonstrate 30-minute reaction times for amidation steps using microwave irradiation (150 W, 100°C). This approach reduces energy consumption by 60% but requires specialized equipment.

Biocatalytic Approaches

Preliminary work employs lipase enzymes (e.g., Candida antarctica Lipase B) for acyl transfer, enabling reactions in aqueous buffers at 37°C. While yields remain low (45–50%), this method aligns with green chemistry principles.

Chemical Reactions Analysis

5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including substitution and coupling reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents for these reactions include organoboron compounds and palladium catalysts

Scientific Research Applications

This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In medicine, it may be explored for its potential therapeutic effects, although specific studies are still ongoing. Additionally, it has industrial applications in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still required, it is believed that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The compound’s closest analogs differ in substituents on the phenyl ring or the heterocyclic amine moiety. Key examples include:

Key Observations :

- Electron-withdrawing groups (NO₂, Br): Increase electrophilicity and binding affinity to enzymes (e.g., antimicrobial targets) but may reduce synthetic yields compared to electron-donating groups .

- Methoxy groups (-OCH₃) : Enhance solubility via polarity but may reduce membrane permeability .

- Halogenated substituents (Br, Cl) : Improve lipophilicity and pharmacokinetic properties .

Physicochemical Properties

Biological Activity

5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a furan-2-carboxamide structure with a bromine atom, a methoxy group, and a nitro group on the phenyl ring. These functional groups contribute to its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 327.13 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of 5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the nitro group suggests potential redox activity, while the bromine atom may facilitate interactions through halogen bonding. These interactions can modulate various cellular pathways, leading to therapeutic effects.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound. For instance, it has shown promising results against various bacterial strains, demonstrating significant minimum inhibitory concentration (MIC) values. The following table summarizes some of the antimicrobial activities observed:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 0.75 | 1.5 |

These results indicate that 5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide possesses strong antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer therapeutic:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 10.3 |

| A549 | 12.8 |

These findings highlight the compound's potential to serve as a lead in cancer drug development.

Case Studies and Research Findings

A recent study focused on the structure-activity relationship (SAR) of related compounds, including 5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide. The study identified key structural features that enhance biological activity:

- Nitro Group Positioning : The positioning of the nitro group significantly affects the compound's interaction with target proteins.

- Substituent Variability : Variations in substituents on the phenyl ring altered both potency and selectivity against different microbial strains.

These insights provide a foundation for optimizing the compound's structure for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step approach:

Core formation : React furan-2-carbonyl chloride with 4-methoxy-2-nitroaniline in acetonitrile under reflux (3–5 hours) to form the amide bond. Optimize stoichiometry (1:1 molar ratio) and use triethylamine (3 eq.) as a base to neutralize HCl byproducts .

Bromination : Introduce bromine at the 5-position of the furan ring using N-bromosuccinimide (NBS) in DMF under UV light or radical initiators (e.g., AIBN) at 60–80°C. Monitor reaction progress via TLC to avoid over-bromination .

- Critical factors : Solvent polarity (DMF enhances electrophilic substitution), temperature control (prevents nitro group reduction), and purification via recrystallization (acetonitrile/methanol) to achieve >90% purity .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- NMR spectroscopy : Confirm substitution patterns (e.g., bromine at C5 of furan, methoxy at C4 of phenyl) via - and -NMR. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~165 ppm) .

- X-ray crystallography : Resolve intramolecular interactions (e.g., planarity of the amide bond, dihedral angles between furan and nitrophenyl groups) to verify spatial conformation .

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., de-brominated byproducts) using reverse-phase C18 columns and electrospray ionization .

Q. What are the dominant chemical reactivities of this compound?

- Functional group reactivity :

- Nitro group reduction : Catalytic hydrogenation (H/Pd-C) converts the nitro group to an amine, enabling further derivatization (e.g., coupling with carboxylic acids) .

- Bromine substitution : Suzuki-Miyaura cross-coupling with aryl boronic acids in THF/HO (Pd(PPh), NaCO, 80°C) replaces bromine with aryl groups .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its biological activity?

- Structure-activity relationship (SAR) :

- The methoxy group at C4 of the phenyl ring enhances lipophilicity (logP ~3.2), improving membrane permeability in cell-based assays .

- The nitro group at C2 acts as a hydrogen-bond acceptor, potentially interacting with enzyme active sites (e.g., nitroreductases in cancer cells) .

Q. What strategies resolve contradictory data in biological assays (e.g., cytotoxicity vs. antimicrobial activity)?

- Case study : Conflicting IC values in cancer cell lines (e.g., MCF-7 vs. HepG2) may arise from:

Solubility differences : Use DMSO as a co-solvent (<0.1% v/v) to prevent aggregation in aqueous media .

Metabolic interference : Test metabolites (e.g., amine derivatives post-nitro reduction) to assess off-target effects .

- Validation : Replicate assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) and orthogonal methods (e.g., flow cytometry for apoptosis) .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

- ADMET prediction :

- Absorption : SwissADME predicts moderate intestinal absorption (TPSA ~100 Å), suggesting formulation with permeation enhancers (e.g., cyclodextrins) .

- Metabolism : CYP3A4-mediated oxidation of the furan ring (predicted via StarDrop) necessitates structural shielding (e.g., methyl substitution at C3) .

- Molecular docking : AutoDock Vina simulates binding to A adenosine receptors (PDB: 5IU4), identifying key interactions (e.g., hydrogen bonds with Asn253 and hydrophobic contacts with Phe168) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.